Cas no 5928-42-7 (2-[(2-Anilino-2-oxoethyl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide)
![2-[(2-Anilino-2-oxoethyl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide structure](https://it.kuujia.com/scimg/cas/5928-42-7x500.png)
5928-42-7 structure
Nome del prodotto:2-[(2-Anilino-2-oxoethyl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide
2-[(2-Anilino-2-oxoethyl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-N-phenylacetamide
- 2-[(2-Anilino-2-oxoethyl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide
- acetamide, 2-[[2-[(2,4-dimethylphenyl)amino]-2-oxoethyl]thio]-N-phenyl-
- 2-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-N-phenylacetamide
- CBMicro_037740
- Oprea1_129055
- STK120087
- 2-[(2-anilino-2-oxoethyl)sulfanyl]-N~1~-(2,4-dimethylphenyl)acetamide
- 2-(2-ANILINO-2-OXOETHYL)SULFANYL-N-(2,4-DIMETHYLPHENYL)ACETAMIDE
- AC1LEIDQ
- AGN-PC-0JUXT0
- AKOS001220547
- MolPort-000-578-440
- RDKYQXMHYGXNTG-UHFFFAOYSA-N
- 3,5,7-Trihydroxy-8-methoxy-2-phenyl-4H-1-benzopyran-4-one
- 3-Hydroxywogonin
- 8-Methoxygalangin
- 8-Hydroxygalangin 8-methyl ether
- SR-01000536416-1
- EU-0086371
- Z27782044
- 5928-42-7
- BIM-0037562.P001
- N-(2,4-DIMETHYLPHENYL)-2-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}ACETAMIDE
- AG-205/05852034
- DTXSID00350714
- SR-01000536416
-
- Inchi: 1S/C18H20N2O2S/c1-13-8-9-16(14(2)10-13)20-18(22)12-23-11-17(21)19-15-6-4-3-5-7-15/h3-10H,11-12H2,1-2H3,(H,19,21)(H,20,22)
- Chiave InChI: RDKYQXMHYGXNTG-UHFFFAOYSA-N
- Sorrisi: S(CC(N([H])C1C=CC=CC=1)=O)CC(N([H])C1C=CC(C)=CC=1C)=O
Proprietà calcolate
- Massa esatta: 328.1247
- Massa monoisotopica: 328.124549
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 23
- Conta legami ruotabili: 6
- Complessità: 397
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3
- Superficie polare topologica: 83.5
Proprietà sperimentali
- Densità: 1.248
- Punto di ebollizione: 570.7°C at 760 mmHg
- Punto di infiammabilità: 299°C
- Indice di rifrazione: 1.656
- PSA: 58.2
- Pressione di vapore: 0.0±1.6 mmHg at 25°C
2-[(2-Anilino-2-oxoethyl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide Informazioni sulla sicurezza
- Dichiarazione di pericolo: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo
- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313
- Istruzioni di sicurezza: H303+H313+H333
- Condizioni di conservazione:Conservare a 4 ℃, meglio a -4 ℃
2-[(2-Anilino-2-oxoethyl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN5518-5mg |
3,5,7-Trihydroxy-8-methoxyflavone |
5928-42-7 | 5mg |
¥ 3230 | 2024-07-20 | ||
TargetMol Chemicals | TN5518-1 mL * 10 mM (in DMSO) |
3,5,7-Trihydroxy-8-methoxyflavone |
5928-42-7 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 3330 | 2023-09-15 | |
TargetMol Chemicals | TN5518-1 ml * 10 mm |
3,5,7-Trihydroxy-8-methoxyflavone |
5928-42-7 | 1 ml * 10 mm |
¥ 3330 | 2024-07-24 | ||
TargetMol Chemicals | TN5518-5 mg |
3,5,7-Trihydroxy-8-methoxyflavone |
5928-42-7 | 98% | 5mg |
¥ 3,230 | 2023-07-11 | |
TargetMol Chemicals | TN5518-1 ml * 10 mm |
3,5,7-Trihydroxy-8-methoxyflavone |
5928-42-7 | 1 ml * 10 mm |
¥ 3330 | 2024-07-20 | ||
TargetMol Chemicals | TN5518-5mg |
3,5,7-Trihydroxy-8-methoxyflavone |
5928-42-7 | 5mg |
¥ 3230 | 2024-07-24 |
2-[(2-Anilino-2-oxoethyl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide Letteratura correlata
-
2. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
-
Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
-
Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
-
5. Back matter
5928-42-7 (2-[(2-Anilino-2-oxoethyl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide) Prodotti correlati
- 143584-75-2(S-Methyl-KE-298)
- 1863397-77-6(4-(1-Methylpiperidin-2-yl)pyrrolidin-2-one)
- 386702-30-3(3-(5,6-Dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)propanoic acid)
- 397245-05-5(1H-Indole-2-carboxylicacid, 7-[[(4-methoxyphenyl)sulfonyl]amino]-)
- 1393569-59-9(ethyl bromo(2,2-difluorocyclopropyl)acetate)
- 1256810-67-9(3-Bromo-4-fluoro-2-methoxypyridine)
- 946298-25-5(N-(4-chloro-2-methylphenyl)-2-(4-methylpiperazin-1-yl)pteridin-4-amine)
- 438218-95-2(4-(4-chlorophenyl)-2-sulfanylidene-6-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile)
- 42198-09-4(N1-(4-Fluorophenyl)-2-methylpropane-1,2-diamine)
- 1261899-46-0(6-Methyl-2-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid)
Fornitori consigliati
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti

Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso

Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
